N-(Pyridin-4-YL)formamide chemical structure and physical properties
N-(Pyridin-4-YL)formamide chemical structure and physical properties
Whitepaper: N-(Pyridin-4-yl)formamide—Structural Dynamics, Synthetic Methodologies, and Pharmaceutical QC Applications
Executive Summary
In the landscape of modern drug development, certain small molecules occupy a dual role: they act as highly versatile synthetic building blocks for complex therapeutics while simultaneously presenting as critical impurities that require stringent regulatory monitoring. N-(Pyridin-4-yl)formamide (CAS: 22236-91-5) exemplifies this dichotomy. As a Senior Application Scientist, I have structured this technical guide to provide researchers and quality control (QC) professionals with a deep dive into the physicochemical properties of this compound, a self-validating protocol for its synthesis, and the mechanistic rationale behind its monitoring as a Dalfampridine active pharmaceutical ingredient (API) impurity.
Chemical Identity and Physicochemical Properties
N-(Pyridin-4-yl)formamide, frequently referred to as 4-formamidopyridine, consists of a pyridine ring substituted at the para (4-) position with a formamide group[1]. This structural arrangement creates a highly polarized molecule capable of participating in extensive hydrogen-bonding networks, making it a valuable pharmacophore in the design of kinase inhibitors[2].
To establish a baseline for analytical and synthetic workflows, the core physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical and Topological Properties of N-(Pyridin-4-yl)formamide [1]
| Property | Value / Descriptor | Analytical Significance |
| IUPAC Name | N-pyridin-4-ylformamide | Standardized nomenclature for regulatory filings. |
| CAS Registry Number | 22236-91-5 | Primary identifier for sourcing and compliance[3]. |
| Molecular Formula | C₆H₆N₂O | Dictates exact mass for high-resolution MS. |
| Molecular Weight | 122.12 g/mol | Used for stoichiometric calculations and molarity. |
| Monoisotopic Mass | 122.048 Da | Target mass for LC-MS (ESI+) [M+H]⁺ at m/z 123.05. |
| SMILES String | C1=CN=CC=C1NC=O | Chemoinformatics and in silico modeling input. |
| Topological Polar Surface Area | 42.0 Ų | Indicates moderate membrane permeability potential. |
| Hydrogen Bond Donors | 1 (N-H) | Critical for target binding (e.g., kinase ATP pockets). |
| Hydrogen Bond Acceptors | 2 (C=O, Pyridine-N) | Facilitates supramolecular assembly and solubility. |
Structural and Mechanistic Insights
The chemical behavior of N-(Pyridin-4-yl)formamide is dictated by the electronic interplay between the electron-withdrawing pyridine core and the formamide moiety.
Causality in Reactivity: The nitrogen atom of the pyridine ring acts as a strong hydrogen-bond acceptor, while the N-H of the formamide acts as a donor. This dual capacity allows the molecule to function as a latent carbonyl group or an isocyanide precursor in multicomponent organic reactions (such as the Ugi reaction)[2]. In drug design, the strategic combination of a pyridine ring and an amide-like linkage is a privileged scaffold, frequently utilized to anchor molecules within the hinge region of kinase enzymes via complementary hydrogen bonding[2].
Experimental Protocol: Synthesis and Isolation
The synthesis of N-(Pyridin-4-yl)formamide requires careful control of formylating conditions. Direct reaction of 4-aminopyridine with formic acid is thermodynamically unfavorable and low-yielding. Therefore, an activated mixed anhydride must be generated in situ[4],[5].
Step-by-Step Methodology
Note: This protocol is adapted from established organic synthesis methodologies for formamidopyridines[5].
-
Preparation of the Formylating Mixture (Activation):
-
Action: In a dry, round-bottom flask under inert atmosphere (N₂), combine 2.5 mL of 98% formic acid with 6.3 mL of acetic anhydride. Heat the mixture at 50°C for 2 hours[5].
-
Causality: Formic acid alone is a weak acylating agent. Heating it with acetic anhydride drives an equilibrium to form acetic formic anhydride , a highly reactive and sterically unhindered formylating agent.
-
-
Thermal Control and Addition:
-
Action: Cool the activated mixture strictly to 0°C using an ice-water bath. Slowly add a solution of 1.88 g of 4-aminopyridine dissolved in 40 mL of anhydrous tetrahydrofuran (THF) dropwise over 30 minutes[5].
-
Causality: The nucleophilic acyl substitution by the aromatic amine is highly exothermic. Dropwise addition at 0°C prevents thermal degradation, limits the formation of di-formylated side products, and suppresses the competitive acetylation reaction.
-
-
Propagation and Conversion:
-
Action: Remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours[5].
-
Causality: Extended stirring at ambient temperature ensures complete conversion of the sterically hindered or electronically deactivated intermediate states, driving the reaction to thermodynamic completion.
-
-
Isolation:
-
Action: Concentrate the mixture under reduced pressure to remove THF and volatile byproducts (acetic acid). Recrystallize the crude residue from an appropriate solvent (e.g., ethanol/ethyl acetate) to yield pure N-(Pyridin-4-yl)formamide.
-
Synthesis workflow of N-(Pyridin-4-yl)formamide via acetic formic anhydride.
Analytical Characterization (Self-Validating System)
To ensure the scientific integrity of the synthesized batch, the protocol must be self-validating. The following analytical cascade provides unambiguous proof of structure:
-
¹H NMR (400 MHz, DMSO-d₆): The defining feature is the formyl proton (-CHO), which is highly deshielded and appears as a distinct singlet (or doublet due to coupling with the adjacent NH) in the 8.3–8.5 ppm range. The pyridine ring protons will present as a classic AA'BB' system (two doublets) around 7.5 ppm and 8.5 ppm. Causality: The presence of the 8.3 ppm peak confirms successful formylation rather than acetylation (which would show a methyl singlet at ~2.1 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): The formyl carbon resonates distinctly at ~160 ppm. Causality: This downfield shift is isolated from the aromatic pyridine carbons (110–150 ppm), providing definitive proof of the carbonyl environment.
-
LC-MS (ESI+): m/z observed at 123.1 [M+H]⁺. Causality: Electrospray ionization (ESI) is chosen over GC-MS because the highly polar formamide can undergo thermal degradation at high GC inlet temperatures. ESI provides soft ionization, preserving the intact molecular ion.
Pharmaceutical Relevance: Dalfampridine Impurity Profiling
Beyond its use as a synthetic intermediate, N-(Pyridin-4-yl)formamide is a critical regulatory focal point in the manufacturing of Dalfampridine (4-aminopyridine). Dalfampridine is a potassium channel blocker utilized to improve walking in patients with multiple sclerosis.
During the synthesis, scale-up, or forced degradation of Dalfampridine, exposure to formylating agents, residual solvents, or oxidative stress can lead to the formation of N-(Pyridin-4-yl)formamide[6]. Consequently, it is classified as a USP Related Compound (often designated as Related Compound C or similar, depending on the specific pharmacopeial monograph)[6].
Quality Control Rationale: Regulatory bodies (ICH Q3A guidelines) mandate the identification and quantification of impurities in APIs to thresholds typically below 0.10%. Because N-(Pyridin-4-yl)formamide shares the pyridine pharmacophore with the API, it can potentially exhibit off-target biological activity or alter the pharmacokinetic profile of the drug. Validated HPLC-UV or LC-MS methods must be employed during batch release to ensure this impurity remains below the acceptable limit.
Quality control workflow for monitoring N-(Pyridin-4-yl)formamide as an API impurity.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12924249, N-(Pyridin-4-YL)formamide". PubChem. URL: [Link]
-
Yanagita, M., et al. "Santonin and Related Compounds. XIX. Some Transformation Reactions of 2-Bromo-a-tetrahydrosantonin". The Journal of Organic Chemistry, 24(7), 1959. URL:[Link]
-
Pharmaffiliates. "N-(Pyridin-4-yl)formamide | CAS No : 22236-91-5". Pharmaffiliates. URL:[Link]
Sources
- 1. N-(Pyridin-4-YL)formamide | C6H6N2O | CID 12924249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(1-pyridin-4-ylethyl)formamide | 20877-38-7 | Benchchem [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. manupropria-pens.ch [manupropria-pens.ch]
- 5. manupropria-pens.ch [manupropria-pens.ch]
- 6. Dalfampridine USP Related Compound C | CAS No- 39642-87-0 | NA [chemicea.com]
